1-benzyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-benzyl-1H-pyrazole, often involves strategies like the 3+2 annulation method, where key intermediates are prepared through reactions such as the Knoevenagel approach followed by cyclocondensation reactions with appropriate hydrazine derivatives in suitable conditions (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been elucidated using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and the conformation of the pyrazole ring. These studies often show that the pyrazole ring can adopt different conformations based on the substituents attached to it, influencing the molecule's overall geometry and reactivity (Kumara et al., 2018).
Chemical Reactions and Properties
1-Benzyl-1H-pyrazole and its derivatives undergo various chemical reactions, including cyclocondensation, annulation, and reactions with different nucleophiles, leading to the formation of a wide range of compounds. These reactions are crucial for the synthesis of more complex molecules with potential applications in drug development and material science (Pareek et al., 2015).
Physical Properties Analysis
The physical properties of 1-benzyl-1H-pyrazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. X-ray diffraction studies provide insight into the crystal packing, hydrogen bonding, and other non-covalent interactions that dictate these properties (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of 1-benzyl-1H-pyrazole derivatives, including reactivity, stability, and electrochemical behavior, are determined by the nature of the substituents on the pyrazole ring and the overall molecular structure. Studies on the electrochemical behavior of these compounds can provide valuable information on their potential applications in electronic and photonic devices (Costea et al., 2006).
Scientific Research Applications
Antioxidant and Anti-inflammatory Activity : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, a related compound, have been synthesized and shown to exhibit significant antioxidant and anti-inflammatory activity. Some compounds demonstrated action comparable to standard diclofenac sodium (Sudha, Subbaiah, & Mahalakshmi, 2021).
Catalysis in Hydroamination : New rhodium(I) and iridium(I) complexes containing mixed pyrazolyl-1,2,3-triazolyl ligands have been investigated as catalysts for hydroamination, suggesting applications in catalysis involving benzyl azide and phenyl compounds (Hua, Vuong, Bhadbhade, & Messerle, 2012).
Corrosion Inhibition : Pyrazole derivatives have been effective in reducing steel corrosion in hydrochloric acid, with a noted maximum inhibition efficiency. However, their efficiency decreases with increasing temperature (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Anti-Diabetic Activity : Novel benzimidazole-pyrazoline hybrid molecules have shown potential anti-diabetic activity, particularly with effective inhibition of alpha-glucosidase compared to the reference drug acarbose (Ibraheem et al., 2020).
Antibacterial Applications : Pyrazole-benzofuran hybrids, particularly compound 12c, have demonstrated high inhibitory activity against various bacterial strains, indicating potential pharmaceutical and food processing applications (Sanad, Hanna, & Mekky, 2019).
Crystal Engineering : Flexible pyrazole-based ligands have been used to create stable coordination polymers with helical units, suggesting potential in crystal engineering applications (Sengupta et al., 2012).
Insecticidal and Fungicidal Activities : Novel benzoyl hydrazines containing pyrazole show promising insecticidal and fungicidal activities, indicating potential for environmentally benign pest control solutions (Yan et al., 2012).
properties
IUPAC Name |
1-benzylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQAJYLKBCWJBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393512 | |
Record name | 1-benzyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-pyrazole | |
CAS RN |
10199-67-4 | |
Record name | 1-benzyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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